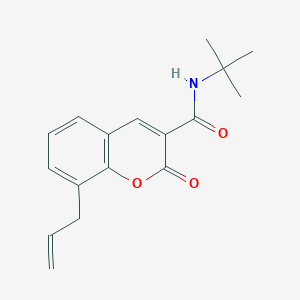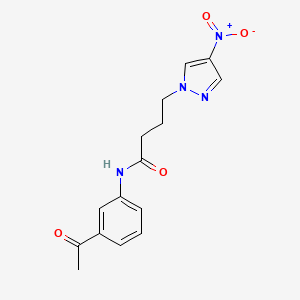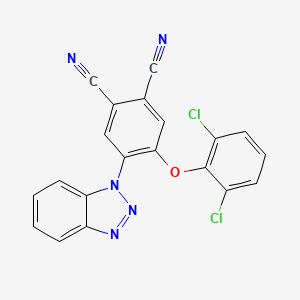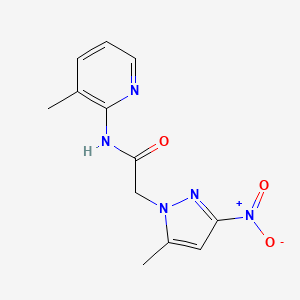![molecular formula C17H16F2N2O3S B3605649 N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3605649.png)
N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide
Übersicht
Beschreibung
N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide, commonly known as DAPT, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in various fields. DAPT is a γ-secretase inhibitor, which means it can block the activity of the γ-secretase enzyme that plays a crucial role in the cleavage of various transmembrane proteins, including amyloid precursor protein (APP) and Notch.
Wirkmechanismus
DAPT works by inhibiting the activity of the γ-secretase enzyme, which is responsible for the cleavage of various transmembrane proteins, including N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide and Notch. By inhibiting the activity of γ-secretase, DAPT prevents the cleavage of N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide into Aβ, which is a key component of the amyloid plaques that accumulate in the brains of Alzheimer's patients. DAPT also inhibits the cleavage of Notch, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting the production of Aβ and promoting the differentiation of neural stem cells, DAPT has also been shown to inhibit the proliferation of cancer cells and promote the differentiation of cancer stem cells. DAPT has also been shown to have anti-inflammatory effects and to promote wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DAPT in lab experiments is its specificity for the γ-secretase enzyme, which makes it a useful tool for studying the role of γ-secretase in various cellular processes. However, one limitation of using DAPT is that it can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on DAPT. One area of research could be the development of more specific and potent inhibitors of the γ-secretase enzyme. Another area of research could be the investigation of the potential applications of DAPT in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research could be done to investigate the potential applications of DAPT in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
DAPT has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of DAPT is in the field of neurodegenerative diseases, particularly Alzheimer's disease. DAPT has been shown to inhibit the production of amyloid β-peptide (Aβ), which is a key component of the amyloid plaques that accumulate in the brains of Alzheimer's patients. DAPT has also been shown to promote the differentiation of neural stem cells into neurons, which could have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-2-23-12-9-7-11(8-10-12)15(22)21-17(25)20-13-5-3-4-6-14(13)24-16(18)19/h3-10,16H,2H2,1H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYFPRJDBLZLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(1H-benzimidazol-2-ylmethyl)thio]-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3605581.png)



![N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B3605602.png)



![ethyl 4-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B3605652.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B3605659.png)
![1-cyclopropyl-7-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-1-piperazinyl}-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3605662.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B3605669.png)

![4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine](/img/structure/B3605681.png)